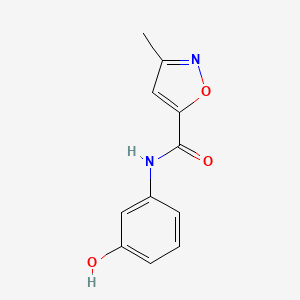

N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-5-10(16-13-7)11(15)12-8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKYDNXYHUEWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589282 | |

| Record name | N-(3-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64384-94-7 | |

| Record name | N-(3-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide, a molecule featuring a core isoxazole ring linked to a hydroxyphenyl moiety via an amide bridge. The narrative is structured to deliver not only procedural steps but also the underlying chemical logic, offering insights into reagent selection, reaction mechanisms, and process validation.

Strategic Approach: Retrosynthetic Analysis

The logical approach to synthesizing the target molecule, N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide, is through the formation of the central amide bond. This disconnection strategy simplifies the complex target into two readily accessible precursors: 3-methyl-5-isoxazolecarboxylic acid and 3-aminophenol. This approach is favored due to the robustness and extensive documentation of amide bond formation methodologies in organic synthesis.[1]

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis of Key Precursor: 3-Methyl-5-isoxazolecarboxylic Acid

The primary building block for this synthesis is 3-methyl-5-isoxazolecarboxylic acid. The most direct and high-yielding route to this intermediate is the saponification (base-catalyzed hydrolysis) of its corresponding methyl or ethyl ester.

Mechanism of Saponification

Saponification is a classic ester hydrolysis reaction. A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (e.g., methoxide) as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to its carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired neutral carboxylic acid.

Detailed Experimental Protocol: Hydrolysis of Methyl 3-methyl-5-isoxazolecarboxylate

This protocol is adapted from established procedures for the synthesis of isoxazole carboxylic acids.[2][3]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent). Dissolve it in a mixture of tetrahydrofuran (THF) and methanol.

-

Base Addition: Prepare a solution of sodium hydroxide (2 equivalents) in water. Add this solution dropwise to the stirred ester solution at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 18-20 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Acidification and Extraction: Upon completion, transfer the mixture to a separatory funnel. Carefully adjust the pH to approximately 2 by adding 1N hydrochloric acid (HCl). This will protonate the sodium carboxylate salt, causing the carboxylic acid to precipitate or partition into an organic layer.

-

Isolation: Extract the aqueous phase multiple times with ethyl acetate. Combine the organic extracts, wash with saturated brine to remove residual water and salts, and dry over anhydrous magnesium sulfate.

-

Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-methyl-5-isoxazolecarboxylic acid as a white solid. The product is often of sufficient purity (typically >90%) to be used directly in the next step without further purification.[2]

Caption: Workflow for the synthesis of the carboxylic acid precursor.

The Core Reaction: Amide Bond Formation

The crucial step in the synthesis is the coupling of 3-methyl-5-isoxazolecarboxylic acid with 3-aminophenol. Direct reaction by heating is generally not feasible as it requires harsh conditions that can lead to degradation. Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions.[1]

Principle of Carbodiimide-Mediated Coupling

Carbodiimide coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation. The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile (3-aminophenol) to form the amide bond. A common and highly recommended practice is the inclusion of an additive like 1-Hydroxybenzotriazole (HOBt). HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, leading to cleaner reactions and higher yields.[4]

Sources

An In-depth Technical Guide to the Proposed Mechanism of Action for N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide as a c-Src Tyrosine Kinase Inhibitor

Abstract: N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide is a novel small molecule with a chemical structure suggestive of kinase inhibitory activity. This guide proposes a scientifically plausible mechanism of action, centering on the inhibition of the non-receptor tyrosine kinase c-Src, a key proto-oncogene implicated in various cancers. We will explore the rationale behind this hypothesis, the putative signaling pathways involved, and a comprehensive, self-validating experimental workflow to rigorously test this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially validate the therapeutic utility of this compound.

Introduction and Rationale

N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide belongs to the isoxazole carboxamide class of compounds. This chemical family is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Notably, the isoxazole scaffold is present in several approved drugs and clinical candidates, underscoring its potential as a pharmacophore.[2]

The structure of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide, featuring a hydrogen-bond-donating hydroxyphenyl group and a carboxamide linker, is reminiscent of motifs found in numerous ATP-competitive kinase inhibitors. These inhibitors function by occupying the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.

Given the frequent overexpression and constitutive activation of the cellular Src kinase (c-Src) in a multitude of human cancers, it represents a compelling therapeutic target.[3] c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cellular processes such as proliferation, angiogenesis, and invasion.[3][4] Its dysregulation is a key driver of oncogenesis and metastasis. Therefore, we hypothesize that N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide acts as an inhibitor of c-Src, leading to the suppression of oncogenic signaling.

Proposed Mechanism of Action: Inhibition of the c-Src Signaling Pathway

We propose that N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide directly targets the ATP-binding pocket of c-Src. The binding is likely stabilized by hydrogen bonds between the hydroxyphenyl and carboxamide moieties of the compound and key amino acid residues in the kinase domain. This occupation of the active site prevents the binding of ATP, thereby inhibiting the autophosphorylation of c-Src at Tyr416, a critical step for its full activation.

The inhibition of c-Src activity would, in turn, disrupt downstream signaling pathways that are crucial for cancer cell survival and proliferation. One such critical pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling cascade. Activated c-Src is known to phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent transcription of genes involved in cell growth and survival. By inhibiting c-Src, N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide would prevent STAT3 phosphorylation, leading to the downregulation of these pro-survival genes and ultimately inducing cell cycle arrest and apoptosis.[5]

Visualizing the Proposed Signaling Pathway

Caption: A tiered approach for validating the proposed mechanism of action.

Tier 1: In Vitro Target Engagement

The initial step is to determine if N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide directly interacts with and inhibits the enzymatic activity of c-Src in a cell-free system.

3.1.1. Biochemical c-Src Kinase Assay

-

Objective: To quantify the inhibitory potency of the compound on c-Src kinase activity.

-

Protocol:

-

Recombinant human c-Src enzyme is incubated with a specific polypeptide substrate and varying concentrations of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide.

-

The kinase reaction is initiated by the addition of a saturating concentration of ATP. [3] 3. After a defined incubation period, the reaction is stopped, and the amount of ADP produced is quantified using a fluorescence-based detection method. [3] 4. The data is plotted as percent inhibition versus compound concentration to determine the IC50 value.

-

-

Causality: A low IC50 value would provide strong evidence that the compound is a direct inhibitor of c-Src enzymatic activity. This experiment isolates the interaction between the compound, the enzyme, and its substrate from other cellular factors.

Expected Data:

| Compound | c-Src IC50 (nM) |

| N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide | Hypothetical Value |

| Dasatinib (Positive Control) | Known Value |

Tier 2: Cellular Target Inhibition

Following confirmation of in vitro activity, the next critical step is to verify that the compound can engage and inhibit c-Src within a cellular context.

3.2.1. Cellular Phospho-c-Src Western Blot

-

Objective: To measure the effect of the compound on c-Src autophosphorylation in a relevant cancer cell line (e.g., a colon cancer cell line with high c-Src activity). [5]* Protocol:

-

Cells are treated with a dose-range of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide for a specified time.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE. [6][7] 3. Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated c-Src (Tyr416) and total c-Src. [8] 4. The ratio of phosphorylated to total c-Src is quantified to determine the extent of inhibition.

-

-

Trustworthiness: This assay directly measures the phosphorylation status of the target kinase, providing a direct readout of its activation state within the cell. The use of a total c-Src antibody serves as a loading control, ensuring that any observed decrease in phosphorylation is not due to a reduction in total protein levels.

Tier 3: Downstream Pathway Modulation

Inhibition of c-Src should lead to a corresponding decrease in the phosphorylation of its key downstream substrates.

3.3.1. Cellular Phospho-STAT3 Analysis

-

Objective: To determine if inhibition of c-Src by the compound leads to a reduction in the phosphorylation of STAT3.

-

Methodologies:

-

Western Blot: Similar to the phospho-c-Src assay, cell lysates are probed with antibodies against phospho-STAT3 (Tyr705) and total STAT3. [5] * Phospho-Flow Cytometry: This high-throughput method allows for the quantification of phospho-STAT3 levels in individual cells, providing insights into population heterogeneity and enabling the correlation of target inhibition with cell cycle status or other cellular markers. [9]* Authoritative Grounding: The link between c-Src and STAT3 phosphorylation is well-established in the literature. Observing a dose-dependent decrease in p-STAT3 following compound treatment would strongly support the proposed on-target mechanism.

-

Tier 4: Cellular Phenotypic Effects

The ultimate validation of the proposed mechanism of action is the observation of the expected anti-cancer phenotypes in treated cells.

3.4.1. Cell Proliferation and Apoptosis Assays

-

Objective: To assess the impact of the compound on cancer cell growth and survival.

-

Protocols:

-

Proliferation Assay (e.g., MTS): Cancer cells are treated with the compound for an extended period (e.g., 72 hours), and cell viability is measured to determine the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assay (e.g., Annexin V/PI Staining): This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following compound treatment.

-

-

Synthesizing the Narrative: A potent inhibition of cell proliferation and a significant induction of apoptosis would be the expected functional outcomes of effectively inhibiting the c-Src/STAT3 signaling axis. These phenotypic results, when coupled with the biochemical and cellular target engagement data, create a cohesive and compelling argument for the proposed mechanism of action.

Conclusion

This technical guide has outlined a plausible and testable mechanism of action for N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide as a c-Src tyrosine kinase inhibitor. The proposed experimental workflow provides a robust framework for validating this hypothesis, moving from direct in vitro target engagement to the observation of downstream cellular effects. The successful execution of these experiments would provide a strong foundation for the further development of this compound as a potential therapeutic agent for c-Src-driven malignancies.

References

-

Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]

-

Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. [Link]

-

Chang, C.-J., et al. (2011). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Molecules, 16(9), 7465-7478. [Link]

-

Choudhary, A., et al. (2015). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1631-1638. [Link]

-

JoVE. (n.d.). In vitro NLK Kinase Assay. JoVE. [Link]

-

Royal Society of Chemistry. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. [Link]

-

Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Eurofins Discovery. [Link]

-

PubMed. (1987). 4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]. PubMed. [Link]

-

ResearchGate. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. ResearchGate. [Link]

-

Bio-protocol. (2019). Phospho-protein Analysis in Adherent Cells Using Flow Cytometry. Bio-protocol. [Link]

-

MBL Life Science. (n.d.). Tyrosine Kinase Assay Kits. MBL Life Science. [Link]

-

PubMed Central. (2023). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central. [Link]

-

ResearchGate. (2023). In vitro kinase assay v1. ResearchGate. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

ScienceDirect. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ScienceDirect. [Link]

-

RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. RayBiotech. [Link]

Sources

- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Tyrosine Kinase Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]

- 5. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro kinase assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. raybiotech.com [raybiotech.com]

- 9. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide. In the absence of extensive published experimental data for this specific molecule, this document focuses on the robust, validated methodologies for determining these critical parameters. Understanding these properties is paramount in the fields of medicinal chemistry and drug development, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.

Molecular Overview and Structural Attributes

N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide (CAS Number: 64384-94-7) is a small organic molecule featuring a central 3-methyl-5-isoxazolecarboxamide core linked to a 3-hydroxyphenyl moiety. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of both hydrogen bond donors (the phenolic hydroxyl and amide N-H) and acceptors (the carbonyl oxygen, isoxazole nitrogen and oxygen, and hydroxyl oxygen) suggests that intermolecular interactions will play a significant role in its solid-state properties and solubility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | Commercial Suppliers[1][2] |

| Molecular Weight | 218.21 g/mol | Commercial Suppliers[3] |

| CAS Number | 64384-94-7 | Commercial Suppliers[1][2][4] |

| Calculated logP | 1.04 | Commercial Suppliers |

| Physical Form | Solid | Commercial Suppliers[5] |

The Strategic Importance of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties. These parameters govern how the molecule behaves in a biological system. For instance, aqueous solubility is a prerequisite for absorption from the gastrointestinal tract, while lipophilicity (often measured as logP) influences its ability to cross cell membranes. The ionization state of a molecule, dictated by its pKa, affects both solubility and membrane permeability. Therefore, a thorough understanding and experimental determination of these properties are not merely academic exercises but critical steps in drug development.

Synthesis of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide

While a specific, detailed synthesis protocol for N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide is not extensively documented in readily available literature, a general and reliable method for the synthesis of N-aryl isoxazolecarboxamides involves the coupling of an isoxazole carboxylic acid with an appropriate aniline derivative.[6]

A plausible synthetic route would involve the amide coupling of 3-methyl-5-isoxazolecarboxylic acid with 3-aminophenol. This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed amide coupling for synthesis.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, validated experimental protocols for determining the key physicochemical properties of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound. A sharp melting range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Diagram 2: Melting Point Determination Workflow

Caption: Workflow for melting point determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic isoxazole nitrogen suggests that N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide is an amphoteric compound with at least two pKa values.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is limited.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision burette.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa value(s) can be determined from the half-equivalence point(s) of the titration curve.

Diagram 3: Conceptual pKa Determination

Caption: Ionization states based on pKa.

Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. A calculated logP of 1.04 suggests that N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide has a relatively balanced hydrophilic-lipophilic character.

Experimental Protocol: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

-

Equilibration: The biphasic system is gently agitated for a period sufficient to reach partitioning equilibrium (e.g., 24 hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

References

-

Al-Hourani, B. J., Al-Awaida, W. A., Hawash, M. A., Eid, A. M., & El-Abadelah, M. M. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]

-

PubChem. N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. [Link]

- Google Patents. Preparation method of 3-amino-5-methyl isoxazole.

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 64384-94-7|N-(3-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 4. Compound N-(3-hydroxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide -... [chemdiv.com]

- 5. N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide: A Framework for Therapeutic Potential Assessment

An In-Depth Technical Guide

Abstract

The isoxazole carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide presents a comprehensive, technically-grounded framework for the systematic biological activity screening of a specific analogue, N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide. We move beyond a simple listing of methods to provide a logical, tiered screening cascade designed to efficiently identify and validate potential therapeutic activities, with a primary focus on oncology and inflammation. The causality behind experimental choices is detailed, and self-validating protocols are provided for key assays to ensure scientific rigor. This document serves as a strategic blueprint for researchers aiming to elucidate the biological profile of this and structurally related novel chemical entities.

Introduction and Rationale for Screening

N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide is a novel chemical entity whose therapeutic potential is currently unexplored. Its structure, however, contains three key pharmacophoric features that justify a comprehensive biological investigation:

-

The Isoxazole Ring: This five-membered heterocycle is a cornerstone of many therapeutic agents, with derivatives demonstrating potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] Its unique electronic and steric properties facilitate diverse interactions with biological targets.

-

The Carboxamide Linker: This functional group is critical for establishing structural rigidity and forming key hydrogen bonds with amino acid residues in protein active sites, a common feature in many marketed drugs.[1][3][6]

-

The 3-Hydroxyphenyl Moiety: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, often crucial for target recognition. Furthermore, such structures can confer antioxidant properties, which are relevant in both cancer and inflammatory pathologies.[4]

The convergence of these three motifs suggests a high probability of biological activity. Based on extensive literature precedent for related isoxazole carboxamides, we hypothesize that N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide is a prime candidate for screening in oncology and inflammation.[2][3][6][7][8]

The Strategic Screening Cascade

A tiered, or cascaded, approach is the most resource-efficient strategy for screening novel compounds.[9][10][11] This methodology begins with broad, cost-effective primary assays to identify potential "hits." Positive results are then pursued through more specific secondary and mechanistic assays to confirm activity and elucidate the mode of action.

Caption: A tiered workflow for biological activity screening.

Tier 1: Primary Screening - Identifying a Signal

The objective of primary screening is to rapidly and cost-effectively determine if the compound exhibits any significant biological activity. We propose a focused panel of robust in vitro assays.

-

Anticancer/Cytotoxicity Screening: The compound's effect on cell viability will be assessed against a panel of human cancer cell lines. This provides an initial indication of cytotoxic potential and possible tumor selectivity. The MTT assay is a reliable and widely used colorimetric method for this purpose.[12][13]

-

Anti-inflammatory Screening: The inhibition of protein denaturation is a well-established method for preliminary screening of anti-inflammatory activity.[14][15] Inflammation is often associated with protein denaturation, so a compound's ability to prevent this can indicate potential therapeutic value.[16]

-

Antimicrobial Screening: While a secondary focus, the prevalence of antimicrobial activity in isoxazole derivatives warrants a basic screen against representative Gram-positive and Gram-negative bacteria and a common fungal strain.[3]

Table 1: Hypothetical Primary Screening Data Summary

| Assay Type | Target/Cell Line | Endpoint | Result (Compound X) | Positive Control |

| Anticancer | MCF-7 (Breast) | IC₅₀ (µM) | > 100 | Doxorubicin (0.8 µM) |

| HeLa (Cervical) | IC₅₀ (µM) | 85.2 | Doxorubicin (1.1 µM) | |

| HepG2 (Liver) | IC₅₀ (µM) | 65.7 | Doxorubicin (1.5 µM) | |

| Colo205 (Colon) | IC₅₀ (µM) | 9.2 | Doxorubicin (0.5 µM) | |

| Anti-inflammatory | Albumin Denaturation | % Inhibition @ 100 µg/mL | 68.5% | Diclofenac (82.1%) |

| Antimicrobial | S. aureus | MIC (µg/mL) | > 256 | Ciprofloxacin (1 µg/mL) |

| E. coli | MIC (µg/mL) | > 256 | Ciprofloxacin (0.5 µg/mL) | |

| C. albicans | MIC (µg/mL) | > 256 | Fluconazole (4 µg/mL) |

In this hypothetical scenario, the compound shows promising activity against the Colo205 colon cancer cell line and significant anti-inflammatory activity, warranting progression to Tier 2 studies in these areas.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, detailed protocols for the primary "hit" assays are provided below.

Protocol: In Vitro Cytotoxicity via MTT Assay

This protocol is adapted from established methods for assessing cell viability based on the mitochondrial reduction of a tetrazolium salt.[13][17]

Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[12][17]

Methodology:

-

Cell Seeding: Plate cells (e.g., Colo205) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the corresponding compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: (% Viability) = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100. Plot % viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

This method assesses the ability of a compound to prevent the heat-induced denaturation of egg albumin, a model for protein denaturation seen in inflammation.[15][16]

Principle: When heated, albumin undergoes denaturation, leading to an increase in the turbidity of the solution. Anti-inflammatory drugs can stabilize the protein, preventing denaturation and thus reducing turbidity.[14]

Methodology:

-

Reaction Mixture Preparation: For each test concentration, mix 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound solution (at varying concentrations from 10-500 µg/mL). A standard drug, like Diclofenac sodium, should be used as a positive control. A control solution without the test compound is also required.

-

Incubation: Incubate all mixtures at 37°C for 15 minutes.

-

Heat-Induced Denaturation: Transfer the mixtures to a water bath and heat at 70°C for 5 minutes.

-

Cooling: After heating, allow the mixtures to cool to room temperature.

-

Data Acquisition: Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: (% Inhibition) = [(Abs_Control - Abs_Test) / Abs_Control] * 100.

Tier 2: Hit Confirmation and Mechanism of Action (MoA) Elucidation

Caption: Logical flow for investigating an anticancer "hit".

MoA Studies for an Anticancer Hit

Should the compound show potent and selective cytotoxicity (as in the hypothetical data for Colo205), the following studies are logical next steps:

-

Orthogonal Viability Assay: Confirm the cytotoxic effect using a different method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[10] This ensures the initial result was not an artifact of the MTT assay chemistry.

-

Mode of Cell Death Analysis: It is crucial to determine whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for this analysis.[8]

-

Target Pathway Interrogation: Many isoxazole-based anticancer agents function by inhibiting key signaling pathways.[12] Based on literature for similar scaffolds that are active in colon cancer, the JAK/STAT pathway is a plausible target.[8] A Western blot analysis to measure the levels of phosphorylated STAT3 (p-STAT3) in treated vs. untreated Colo205 cells would be a direct test of this hypothesis. A reduction in p-STAT3 would strongly suggest the compound interferes with this critical cancer signaling node.[8]

MoA Studies for an Anti-inflammatory Hit

If the primary anti-inflammatory screen is positive, further investigation should focus on more specific mechanisms:

-

Cyclooxygenase (COX) Enzyme Inhibition: The most common target for non-steroidal anti-inflammatory drugs (NSAIDs) is the COX enzyme. In vitro COX-1 and COX-2 inhibition assays would reveal if the compound acts via this well-known mechanism and determine its selectivity.[3]

-

Nitric Oxide (NO) Scavenging/Inhibition: In inflammatory conditions, macrophages produce large amounts of nitric oxide. An assay measuring NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) can determine if the compound interferes with this pro-inflammatory signaling molecule.

Synthesis and Characterization

The integrity of any biological screening campaign rests on the purity and confirmed identity of the test compound.

-

Synthesis: A common route for synthesizing N-aryl isoxazole carboxamides involves the coupling of the corresponding isoxazole carboxylic acid with an aniline derivative.[3][7] In this case, 3-methyl-5-isoxazolecarboxylic acid would be activated (e.g., with EDC/DMAP) and reacted with 3-aminophenol in an appropriate solvent like dichloromethane.[7]

-

Characterization: The final product must be purified (e.g., by column chromatography or recrystallization) and its structure unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7] Purity should be assessed by HPLC and should be >95% for use in biological assays.

Conclusion and Future Directions

This guide outlines a logical and robust strategy for the initial biological characterization of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide. By employing a tiered screening cascade, researchers can efficiently move from a compound of unknown activity to a validated "hit" with a hypothesized mechanism of action. The provided protocols serve as a reliable foundation for generating high-quality, reproducible data.

It is critical to recognize that these in vitro assays represent the first step in a long drug discovery process.[10] Positive findings must be further validated in more complex biological systems, such as 3D organoid cultures and eventually in vivo animal models of cancer or inflammation, to assess efficacy, pharmacokinetics, and safety before any therapeutic potential can be claimed.[18]

References

-

Verma, A., Joshi, N., & Singh, D. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

-

Peiris, M., Perera, H., & Fernando, N. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

-

Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. International Journal of Scientific and Research Publications, 30(5), 4566. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences Website. [Link]

-

Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 849-856. [Link]

-

Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 849-856. [Link]

-

Eid, E. E., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18764. [Link]

-

Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6698947. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences Website. [Link]

-

Sharma, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Peiris, M., Perera, H., & Fernando, N. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

Drug Target Review. (2021). Screening by compound activity could accelerate drug discovery. Drug Target Review. [Link]

-

Thomas, J. R., et al. (2021). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]

-

Nandhini, D., & Ilango, K. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1). [Link]

-

Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. [Link]

-

ResearchGate. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. ResearchGate. [Link]

-

Al-Qtaish, N., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18764-18776. [Link]

-

Chen, Y. F., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. International Journal of Molecular Sciences, 13(9), 11021-11037. [Link]

-

Unangst, P. C., et al. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of Medicinal Chemistry, 35(3), 507-510. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

-

Bojarska, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. [Link]

-

Journal of Chemical Health Risks. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Journal of Chemical Health Risks. [Link]

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

Sources

- 1. kuey.net [kuey.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. staff.najah.edu [staff.najah.edu]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Screening and identification of novel biologically active natural compounds | Semantic Scholar [semanticscholar.org]

- 10. noblelifesci.com [noblelifesci.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ro.uow.edu.au [ro.uow.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. bbrc.in [bbrc.in]

- 17. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 18. journalajrb.com [journalajrb.com]

The Isoxazole Carboxamide Scaffold: A Technical Guide to N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide Analogues and Derivatives for Drug Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This in-depth technical guide focuses on the N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide core, providing a comprehensive overview of its synthesis, potential mechanisms of action, structure-activity relationships (SAR), and therapeutic applications. By synthesizing technical data with field-proven insights, this document aims to equip researchers and drug development professionals with the foundational knowledge required to explore and exploit this promising chemical scaffold.

Introduction: The Significance of the Isoxazole Carboxamide Moiety

Isoxazole derivatives have garnered significant attention in pharmaceutical research due to their versatile biological activities.[3][4] The isoxazole nucleus, an aromatic five-membered ring containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and metabolic stability. When functionalized with a carboxamide linkage, this scaffold provides a rigid framework with multiple vectors for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. This structural versatility allows isoxazole carboxamides to interact with a diverse range of biological targets, including enzymes and receptors, making them attractive candidates for drug discovery programs.[5][6]

Synthesis of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide and its Analogues

The synthesis of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide is a multi-step process that begins with the formation of the core isoxazole ring, followed by an amide coupling reaction. This section provides a detailed, self-validating protocol for the synthesis of the target compound, which can be adapted for the generation of a diverse library of analogues.

Synthesis of the Key Intermediate: 3-Methyl-5-isoxazolecarboxylic Acid

The foundational precursor for our target molecule is 3-methyl-5-isoxazolecarboxylic acid. A reliable method for its synthesis involves the hydrolysis of its corresponding methyl ester.[7]

Experimental Protocol: Hydrolysis of Methyl 3-methyl-5-isoxazolecarboxylate

-

Reaction Setup: To a round bottom flask equipped with a magnetic stirrer, add methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) dissolved in tetrahydrofuran (THF).

-

Hydrolysis: Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the stirring solution, followed by the addition of methanol to ensure homogeneity.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 18-20 hours under an inert atmosphere (e.g., argon). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, transfer the mixture to a separatory funnel and acidify to a pH of 2 using a 1 N hydrochloric acid solution.

-

Extraction: Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield 3-methyl-5-isoxazolecarboxylic acid as a white solid. The product is typically of high purity and can be used in the subsequent step without further purification.[7]

Amide Coupling to Yield N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide

The final step in the synthesis is the formation of the amide bond between 3-methyl-5-isoxazolecarboxylic acid and 3-aminophenol. A standard and effective method for this transformation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP).[2][8]

Experimental Protocol: Amide Coupling Reaction

-

Activation of the Carboxylic Acid: In a round bottom flask under an inert atmosphere, dissolve 3-methyl-5-isoxazolecarboxylic acid (1.2 equivalents) in an appropriate solvent such as acetonitrile. Add EDC (1.0 equivalent), a catalytic amount of 1-Hydroxybenzotriazole (HOBt) (0.1 equivalents), and DMAP (1.0 equivalent). Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.[9]

-

Addition of the Amine: To the activated carboxylic acid mixture, add 3-aminophenol (1.0 equivalent) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide.

Biological Activities and Potential Mechanisms of Action

N-phenyl-isoxazolecarboxamide derivatives have been reported to exhibit a wide range of biological activities. The following sections detail some of the most promising therapeutic areas for this class of compounds, along with insights into their potential mechanisms of action.

Anticancer Activity: Targeting the JAK-STAT Signaling Pathway

A significant body of research points to the potent anticancer activity of isoxazole carboxamides.[4][10] One of the key mechanisms implicated in their antitumor effect is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[11] The JAK/STAT pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[12][13]

Specifically, certain isoxazole derivatives have been shown to inhibit the phosphorylation of STAT3, a key protein in this pathway.[11] The constitutive activation of STAT3 is prevalent in numerous human cancers and is associated with tumor growth, survival, and metastasis. By inhibiting STAT3 phosphorylation, these compounds can effectively block its downstream signaling, leading to the induction of apoptosis in cancer cells.

The JAK-STAT Signaling Pathway in Cancer

Caption: Simplified diagram of the JAK-STAT signaling pathway in cancer.

In Vitro Anticancer Activity Data for Representative Isoxazole Carboxamides

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analogue A | B16F1 (Melanoma) | 0.079 | [8] |

| Analogue B | Colo205 (Colon) | 9.179 | [8] |

| Analogue C | HepG2 (Liver) | 7.55 | [8] |

Anti-inflammatory Activity: COX Inhibition and Beyond

The anti-inflammatory properties of isoxazole derivatives are well-documented, with some analogues acting as potent inhibitors of cyclooxygenase (COX) enzymes.[2][14] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation. By inhibiting these enzymes, isoxazole carboxamides can reduce the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect.

Beyond COX inhibition, the anti-inflammatory mechanism of these compounds may also involve the modulation of other inflammatory pathways. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Antimicrobial Activity

Several studies have reported the antimicrobial activity of isoxazole derivatives against a range of bacterial and fungal pathogens.[15][16] The exact mechanism of their antimicrobial action is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The presence of the isoxazole ring and specific substitutions on the phenyl ring appear to be crucial for their antimicrobial efficacy.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-phenyl-isoxazolecarboxamides is highly dependent on the nature and position of substituents on both the isoxazole and phenyl rings. Understanding these structure-activity relationships is critical for the rational design of more potent and selective analogues.

-

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the N-phenyl ring significantly influence activity. For instance, in some series of anticancer analogues, the presence of electron-withdrawing groups such as halogens (e.g., chlorine, fluorine) at the para-position of the phenyl ring has been shown to enhance cytotoxic activity.[8]

-

Substitution on the Isoxazole Ring: The substitution pattern on the isoxazole ring is also a key determinant of biological activity. The position of the methyl group and the point of attachment of the carboxamide linker can impact the molecule's ability to bind to its biological target.

-

The Carboxamide Linker: The amide bond provides a rigid linker between the two aromatic rings. Modifications to this linker, such as N-alkylation or replacement with other functional groups, can alter the compound's conformation and, consequently, its biological profile.

Drug Development Considerations: ADME-T Profile

For any promising compound to advance as a drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties. In silico and in vitro ADME-T profiling of isoxazole derivatives is a crucial step in the drug discovery process.[6][17] The isoxazole scaffold is generally considered to be metabolically stable, which is an advantageous feature for drug candidates. However, the overall ADME-T profile is highly dependent on the specific substitutions on the core structure. Computational tools can be employed in the early stages of discovery to predict properties such as oral bioavailability, plasma protein binding, and potential for off-target toxicity, thereby guiding the selection of the most promising candidates for further development.[6]

Conclusion and Future Directions

The N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide scaffold and its derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on the synthesis and evaluation of diverse libraries of analogues to further elucidate their structure-activity relationships and to identify compounds with optimized potency, selectivity, and drug-like properties. A deeper understanding of their mechanisms of action, particularly their effects on key signaling pathways such as the JAK-STAT pathway, will be crucial for their successful translation into novel therapeutics.

References

-

A schematic presentation of JAK/STAT pathway in cancer cells. For the... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

The JAK-STAT pathway in cancer | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

JAK-STAT signaling pathway - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Mechanisms of JAK-STAT Signaling Pathways in Cancer - BPS Bioscience. (n.d.). Retrieved January 18, 2026, from [Link]

-

JAK/STAT signaling - My Cancer Genome. (n.d.). Retrieved January 18, 2026, from [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (2021, October 5). PubMed. [Link]

-

Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 18, 2026, from [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved January 18, 2026, from [Link]

-

Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31). National Institutes of Health. [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (2022, June 24). National Institutes of Health. [Link]

-

Table 1, Substituted isoxazole carboxamides as potent STAT3 activators - Probe Reports from the NIH Molecular Libraries Program. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021, May 19). [Link]

-

What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? - FAQ. (n.d.). Retrieved January 18, 2026, from [Link]

- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents. (n.d.).

-

Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17). Royal Society of Chemistry. [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. (2022, November 5). National Institutes of Health. [Link]

-

Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors | History of Medicine. (2023, February 28). [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists - PubMed. (2010, February 15). PubMed. [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (2025, August 10). ResearchGate. [Link]

-

Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

ADME properties of potent synthesized compounds. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH. (2023, February 3). National Institutes of Health. [Link]

-

Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents. (n.d.).

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC - NIH. (2025, April 29). National Institutes of Health. [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl) Benzoxazole Derivatives - PubMed. (1998, May 30). PubMed. [Link]

-

Structure−Activity Relationships of N 2-Aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as Selective Endothelin Receptor-A Antagonists - OUCI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and structure-activity relationships of carbazole sulfonamides as a novel class of antimitotic agents against solid tumors - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. (2024, June 30). [Link]

-

Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 10. espublisher.com [espublisher.com]

- 11. Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. historymedjournal.com [historymedjournal.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Piperidinesulfonic Acid (CAS 72450-62-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Piperidinesulfonic Acid

4-Piperidinesulfonic acid, also known by its CAS number 72450-62-5, is a saturated heterocyclic compound containing a piperidine ring functionalized with a sulfonic acid group at the 4-position. Its structural rigidity and the presence of both a basic nitrogen atom and a strongly acidic sulfonic acid group make it a molecule of significant interest in medicinal chemistry and materials science. As a constrained analog of gamma-aminobutyric acid (GABA), it has been investigated for its potential as a GABA receptor agonist.[1] The zwitterionic nature of 4-piperidinesulfonic acid at physiological pH influences its solubility, membrane permeability, and interactions with biological targets. This guide provides a comprehensive overview of a robust synthetic route to 4-piperidinesulfonic acid and details the analytical techniques for its thorough characterization.

Strategic Synthesis of 4-Piperidinesulfonic Acid

The synthesis of 4-piperidinesulfonic acid is most effectively achieved through a two-step process commencing with the sulfonation of pyridine to yield pyridine-4-sulfonic acid, followed by the catalytic hydrogenation of the pyridine ring. This strategy is predicated on the chemical stability of the sulfonic acid group under hydrogenation conditions that are sufficient to reduce the aromatic pyridine ring.

Step 1: Synthesis of Pyridine-4-sulfonic Acid

The direct sulfonation of pyridine is a challenging electrophilic aromatic substitution reaction due to the deactivation of the ring by the protonated nitrogen atom under strongly acidic conditions. The reaction typically favors the formation of the 3-sulfonic acid isomer. However, the 4-isomer can be obtained, particularly at elevated temperatures where the reaction may be under thermodynamic control.[2] A new synthesis of pyridine-3- and pyridine-4-sulfonic acids was reported in 1966, indicating that specific conditions can be employed to favor the desired isomer.[3][4]

The use of oleum (fuming sulfuric acid) is necessary to achieve sulfonation. The reaction proceeds via the formation of an electrophilic SO3 species which then attacks the pyridine ring. The presence of a mercury catalyst has been reported to influence the isomeric distribution.[2]

Experimental Protocol: Sulfonation of Pyridine

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube is charged with 65% oleum.

-

Addition of Pyridine: Pyridine is added dropwise to the oleum with vigorous stirring, while maintaining the temperature below 40°C using an ice bath.

-

Catalyst Addition and Heating: A catalytic amount of mercury(II) sulfate is added to the mixture. The reaction mixture is then heated to approximately 240°C for several hours.[5]

-

Work-up and Isolation: After cooling, the reaction mixture is carefully poured onto crushed ice. The solution is then neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate of sodium pyridine-4-sulfonate is collected by filtration, washed with cold ethanol, and dried.

Step 2: Catalytic Hydrogenation of Pyridine-4-sulfonic Acid

The reduction of the pyridine ring in pyridine-4-sulfonic acid to the corresponding piperidine is accomplished via catalytic hydrogenation. This reaction requires a robust catalyst due to the aromaticity of the pyridine ring. Several catalysts are effective for this transformation, including rhodium on carbon, rhodium oxide, and Raney nickel.[6][7][8][9] The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation.[10]

dot

Caption: Synthetic workflow for 4-piperidinesulfonic acid.

Experimental Protocol: Hydrogenation of Pyridine-4-sulfonic Acid

-

Catalyst and Substrate Preparation: A high-pressure autoclave is charged with pyridine-4-sulfonic acid and a suitable solvent, such as water or a lower alcohol. A catalytic amount of 5% rhodium on carbon or Raney nickel is added.[11][12]

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 50-70 bar. The reaction mixture is stirred vigorously at a temperature of 80-100°C for several hours until the uptake of hydrogen ceases.[13]

-

Catalyst Removal and Product Isolation: After cooling and venting the autoclave, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield crude 4-piperidinesulfonic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to afford high-purity 4-piperidinesulfonic acid.[14]

Comprehensive Characterization of 4-Piperidinesulfonic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-piperidinesulfonic acid. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-piperidinesulfonic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring. Due to the zwitterionic nature of the molecule in neutral D₂O, the chemical shifts can be influenced by the pH.

| Predicted ¹H NMR Data (D₂O) | |

| Chemical Shift (ppm) | Multiplicity |

| ~3.4 - 3.6 | m |

| ~3.0 - 3.2 | m |

| ~2.8 - 3.0 | m |

| ~2.0 - 2.2 | m |

| ~1.8 - 2.0 | m |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and pH.[15]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted ¹³C NMR Data (D₂O) | |

| Chemical Shift (ppm) | Assignment |

| ~55 - 60 | C4 |

| ~45 - 50 | C2, C6 |

| ~28 - 33 | C3, C5 |

Note: Predicted chemical shifts are based on typical values for piperidines and alkyl sulfonic acids.[16][17][18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in 4-piperidinesulfonic acid.

| Expected FTIR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 3200 (broad) | N-H stretch |

| 2950 - 2850 | C-H stretch |

| 1250 - 1150 | S=O asymmetric stretch |

| 1080 - 1030 | S=O symmetric stretch |

| ~1000 | S-O stretch |

Note: The broadness of the N-H stretch may be influenced by hydrogen bonding.[20][21][22][23]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound. For 4-piperidinesulfonic acid (C₅H₁₁NO₃S), the expected molecular weight is approximately 165.21 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), sulfonic acids can undergo characteristic fragmentation. The molecular ion peak (M⁺) may be observed. Common fragmentation pathways include the loss of SO₂ (64 Da) and SO₃ (80 Da).[24][25] The piperidine ring can also undergo fragmentation, leading to characteristic daughter ions.

dot

Sources

- 1. Piperidine-4-sulfonic acid | C5H11NO3S | CID 4838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [A new synthesis of pyridine-3-and pyridine-4-sulfonic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Open Access) [A new synthesis of pyridine-3-and pyridine-4-sulfonic acids] (1966) | Thunus L | 1 Citations [scispace.com]

- 5. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Raney nickel - Wikipedia [en.wikipedia.org]

- 10. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN104803949A - Method for preparing high-purity 4-hydroxyethyl piperazine ethane sulfonic acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. compoundchem.com [compoundchem.com]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. anl.gov [anl.gov]

- 24. researchgate.net [researchgate.net]

- 25. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide

Abstract: This technical guide provides a comprehensive analysis of the spectral data for N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide (CAS No. 64384-94-7).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the theoretical framework and practical methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and spectral features, this guide serves as an authoritative reference for the structural elucidation of this compound.

Introduction and Molecular Structure